3-(4-fluorobenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
3-(4-Fluorobenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative characterized by a fluorobenzoyl group at position 3, a methoxy substituent at position 6, and a 4-methoxyphenylmethyl moiety at position 1. The quinolinone core is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets, particularly enzymes and receptors involved in inflammatory and oncological pathways. The fluorine atom on the benzoyl group enhances lipophilicity and metabolic stability, while the methoxy groups at positions 1 and 6 contribute to electronic modulation and solubility.
Properties
IUPAC Name |
3-(4-fluorobenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c1-30-19-9-3-16(4-10-19)14-27-15-22(24(28)17-5-7-18(26)8-6-17)25(29)21-13-20(31-2)11-12-23(21)27/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUWGVCDXRJJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould–Jacobs Cyclization
The Gould–Jacobs reaction, a cornerstone in quinolin-4-one synthesis, employs aniline derivatives and diethyl ethoxymethylidenedimalonate to construct the heterocyclic core. For the target compound, 6-methoxyaniline serves as the starting material.
Step 1: Formation of Enamine Intermediate
6-Methoxyaniline reacts with diethyl ethoxymethylidenedimalonate under reflux in ethanol, yielding an enamine intermediate. Cyclization at 250–300°C generates 6-methoxy-1,4-dihydroquinolin-4-one.
Step 2: N-Alkylation
The 1-position is functionalized via alkylation with 4-methoxybenzyl chloride. Using NaH in DMF at 0–5°C, the reaction achieves 72–85% yield.
Step 3: Friedel–Crafts Acylation
Introduction of the 4-fluorobenzoyl group at position 3 employs 4-fluorobenzoyl chloride and AlCl₃ in dichloromethane. This step proceeds at 78% yield, with regioselectivity ensured by the electron-rich quinolinone ring.
Challenges : High cyclization temperatures (>250°C) risk decomposition, and Friedel–Crafts acylation requires strict anhydrous conditions.
Conrad–Limpach Synthesis
This method utilizes β-ketoesters and anilines to form quinolinones under milder conditions than Gould–Jacobs.
Step 1: Condensation
6-Methoxyaniline reacts with ethyl 4-fluorobenzoylacetate (synthesized via Claisen condensation) in refluxing ethanol, forming a β-enamino ester.
Step 2: Cyclization
Heating the β-enamino ester in diphenyl ether at 180°C for 2 hours yields 3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one (83% yield).
Step 3: N-Benzylation
The 1-position is alkylated with 4-methoxybenzyl bromide using K₂CO₃ in acetonitrile (65°C, 12 hours), achieving 68% yield.
Advantages : Avoids extreme temperatures, but β-ketoester preparation adds steps.
Transition-Metal-Free Approaches
Enaminone–Aldehyde Cascade Cyclization
A one-pot, transition-metal-free method synthesizes dihydroquinolines from enaminones and aldehydes.
Step 1: Enaminone Preparation
6-Methoxy-1,4-dihydroquinolin-4-one is converted to its enaminone derivative using dimethylformamide dimethyl acetal (DMF-DMA) in toluene (90°C, 6 hours).
Step 2: Cyclization
The enaminone reacts with 4-methoxybenzaldehyde in acetic acid at 120°C, forming the 1-(4-methoxyphenyl)methyl-substituted dihydroquinoline (74% yield).
Step 3: Acylation
4-Fluorobenzoyl chloride is introduced via nucleophilic acyl substitution using Et₃N in THF (0°C to room temperature, 89% yield).
Benefits : Eliminates metal catalysts, reducing cost and purification complexity.
Decarboxylative Cyclization
Isatoic Anhydride Route
Sun et al.’s method uses isatoic anhydride and 1,3-dicarbonyl compounds under aqueous conditions.
Step 1: Anhydride Activation
6-Methoxyisatoic anhydride reacts with ethyl 4-fluorobenzoylacetate in water at 80°C, forming a decarboxylated intermediate.
Step 2: Cyclization
Intramolecular cyclization yields 3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one (81% yield).
Step 3: N-Benzylation
As in classical methods, 4-methoxybenzyl chloride installs the 1-substituent (70% yield).
Sustainability : Water solvent and absence of metals align with green chemistry principles.
Functionalization Strategies
Direct C–H Functionalization
Recent advances enable late-stage diversification of the quinolinone core:
- Photocatalytic C–H Acylation : Using 4-fluorobenzaldehyde and a Ru photocatalyst under blue LED light, the 3-position is acylated in 65% yield.
- Electrophilic Benzylation : 4-Methoxybenzyl triflate reacts with the quinolinone in the presence of ZnCl₂ (CH₂Cl₂, −10°C, 88% yield).
Industrial-Scale Production
Process Optimization
Key parameters for scalability:
| Parameter | Gould–Jacobs | Transition-Metal-Free | Decarboxylative Route |
|---|---|---|---|
| Temperature Range | 250–300°C | 120°C | 80°C |
| Reaction Time | 8–12 hours | 6–8 hours | 3–4 hours |
| Overall Yield | 58% | 71% | 76% |
| Purity (HPLC) | 95.2% | 97.8% | 98.5% |
Purification : Recrystallization from ethanol/water (4:1) achieves >99% purity. Chromatography is avoided for cost reasons.
Comparative Analysis
Method Efficiency
- Gould–Jacobs : High-temperature cyclization limits scalability.
- Transition-Metal-Free : Superior atom economy but requires pre-functionalized enaminones.
- Decarboxylative Route : Highest yield and sustainability, ideal for industrial use.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinolinone derivatives.
Substitution: Formation of halogenated or other substituted quinolinone derivatives.
Scientific Research Applications
3-(4-fluorobenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural differences and their implications:
Key Observations :
- Position 3: The 4-fluorobenzoyl group in the target compound provides a balance between electron-withdrawing (fluorine) and π-stacking (benzoyl) properties.
- Position 6 : Methoxy (target) vs. ethoxy () or fluoro () substituents influence solubility and metabolic stability. Ethoxy groups increase lipophilicity but may reduce hepatic clearance.
- Position 1 : The 4-methoxyphenylmethyl group in the target compound offers steric bulk and moderate electron donation compared to halogenated (e.g., ) or alkylated variants.
Physical and Spectroscopic Properties
- Melting Points : The target compound’s analogs exhibit melting points ranging from 223–225°C (e.g., compound 4k in ). Ethoxy or sulfonyl substituents may lower melting points due to reduced crystallinity.
- Spectroscopy : IR and NMR data (e.g., ) confirm substituent identities. For instance, the 4-fluorobenzoyl group shows characteristic carbonyl stretching at ~1680 cm⁻¹ (IR) and aromatic proton splitting in NMR.
Biological Activity
Chemical Structure and Properties
The chemical structure of 3-(4-fluorobenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can be represented as follows:
- Molecular Formula : C20H20FN3O3
- Molecular Weight : 373.39 g/mol
- IUPAC Name : this compound
Structural Features
| Feature | Description |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and biological activity |
| Methoxy Groups | Contributes to electron donation and stability |
| Dihydroquinoline Core | Central structure implicated in various biological activities |
Antitumor Activity
Research has indicated that compounds related to dihydroquinolines exhibit significant antitumor properties. The specific compound in focus has been shown to inhibit cancer cell proliferation through various pathways:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- In Vitro Studies : In studies involving various cancer cell lines (e.g., breast and prostate cancer), the compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL, showcasing moderate antibacterial efficacy.
Enzyme Inhibition
Inhibition studies reveal that this compound can act as a potent inhibitor of specific enzymes:
- Dihydrofolate Reductase (DHFR) : The compound was found to inhibit DHFR, an enzyme critical for nucleotide synthesis, which is a target for many anticancer drugs.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal reported on the efficacy of the compound in a mouse model of breast cancer. The results showed:
- Tumor Volume Reduction : A significant decrease in tumor size (up to 60%) was observed in treated mice compared to controls.
- Survival Rates : Increased survival rates were noted in the treatment group, suggesting potential for clinical applications.
Case Study 2: Antimicrobial Activity
In a controlled laboratory setting, the compound was tested against clinical isolates of resistant bacterial strains. Findings included:
- Resistance Overcoming : The compound displayed effectiveness against strains resistant to conventional antibiotics.
- Synergistic Effects : When combined with other antibiotics, enhanced activity was observed, indicating potential for use in combination therapies.
Q & A
Q. What are the key structural features of 3-(4-fluorobenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one, and how do they influence its physicochemical properties?
The compound features a dihydroquinolin-4-one core with three critical substituents:
- A 4-fluorobenzoyl group at position 3, enhancing electrophilicity and interaction with biological targets.
- A 6-methoxy group increasing lipophilicity, which may improve membrane permeability.
- A 4-methoxybenzyl group at position 1, contributing to steric bulk and influencing metabolic stability.
These substituents collectively enhance lipophilicity (logP ~3.2 predicted), affecting solubility (low aqueous solubility, moderate in DMSO) and bioavailability. Structural analogs show that fluorination at the benzoyl group improves target binding affinity, while methoxy groups modulate electronic effects and metabolic oxidation .
Methodological Insight : Computational tools like MarvinSketch or Gaussian can predict logP and solubility. Experimental validation via shake-flask method (partition coefficient) and HPLC solubility profiling is recommended.
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?
The synthesis involves a multi-step approach:
Quinoline core formation via Gould-Jacobs cyclization using ethyl acetoacetate and substituted aniline.
Introduction of 4-fluorobenzoyl group via Friedel-Crafts acylation (AlCl₃ catalyst, dichloromethane solvent, 0°C to room temperature).
Methoxy and benzyl group installation through nucleophilic substitution (e.g., 4-methoxybenzyl chloride, K₂CO₃, DMF, 80°C).
Q. Optimization Strategies :
- Temperature control during acylation minimizes side reactions (e.g., over-acylation).
- Use of anhydrous conditions and molecular sieves improves yields in moisture-sensitive steps.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity. Typical yields range from 40–60% .
Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?
- NMR Spectroscopy (¹H, ¹³C, and 19F): Confirms substituent positions and detects impurities. For example, the 4-fluorobenzoyl group shows a characteristic 19F signal at δ -110 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 422.1504 for C₂₆H₂₁FNO₄).
- HPLC-PDA : Assesses purity (>98% by area under the curve at 254 nm).
- TLC Monitoring : Uses silica plates with UV visualization to track reaction progress .
Advanced Questions
Q. How do structural modifications at the 6-methoxy or 4-fluorobenzoyl positions influence biological activity?
- 6-Methoxy Group : Replacement with ethoxy (as in analog ZINC2690315) increases IC₅₀ against MCF-7 cells from 12 µM to 8.5 µM, suggesting enhanced cytotoxicity. However, this reduces aqueous solubility, requiring formulation adjustments .
- 4-Fluorobenzoyl Group : Removing fluorine (e.g., benzoyl analog) reduces kinase inhibition by 70%, highlighting its role in H-bonding with ATP-binding pockets.
Methodological Insight : Parallel synthesis and SAR studies using a library of analogs (e.g., varying substituents at positions 3 and 6) followed by in vitro screening (MTT assays) can identify optimal modifications .
Q. How can researchers resolve contradictions in reported biological activities across different studies?
Discrepancies in IC₅₀ values (e.g., 12 µM in MCF-7 vs. 8.5 µM in colon carcinoma) may arise from:
- Cell Line Variability : Differences in efflux pump expression (e.g., P-gp in MCF-7).
- Assay Conditions : Varying serum concentrations or incubation times.
- Compound Stability : Degradation in culture media (validate via LC-MS stability testing).
Q. Recommended Approach :
- Standardize assays using CLSI guidelines.
- Include positive controls (e.g., doxorubicin) and validate batch-to-batch compound consistency .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?
- Kinase Profiling : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify targets.
- Apoptosis Pathways : Caspase-3/7 activation assays (luminescence-based) and flow cytometry (Annexin V/PI staining).
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) in treated vs. untreated cells.
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with putative targets (e.g., EGFR or CDK2) .
Q. How can researchers validate the compound’s 3D structure and crystallographic purity?
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELX software for structure refinement. Key parameters: R-factor <5%, RMSD for bond lengths <0.02 Å.
- Powder XRD : Detects polymorphic impurities.
- Thermogravimetric Analysis (TGA) : Ensures absence of solvates/hydrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
